

SIKs-IN-1 salt inducible kinase inhibitor discovery

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Compound Focus: SIKs-IN-1

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SIK Inhibitors in Development

The table below summarizes several SIK inhibitors discussed in the recent literature, which can serve as valuable reference points for understanding the landscape of SIK inhibitor discovery.

Inhibitor Name	Key Characteristics & Isoform Potency (IC ₅₀)	Primary Therapeutic Area	Development Status / Key Findings
GLPG3312 [1]	Pan-SIK inhibitor (SIK1: 2.0 nM; SIK2: 0.7 nM; SIK3: 0.6 nM). Demonstrated anti-inflammatory and immunoregulatory activities.	Inflammatory Diseases	Former clinical candidate (Trial: NCT03800472); paper details its discovery via HTS and optimization.
PF-07899895 [2]	Inhibitor of SIK1, SIK2, and SIK3.	Inflammatory Bowel Disease	Phase 1 clinical trial (NCT06137729); disclosed in 2025.
HG-9-91-01 [3] [4]	A potent, well-characterized pan-SIK inhibitor used extensively as a tool compound in <i>in vitro</i> and <i>in vivo</i> biological studies.	Research Tool / Metabolic Studies	Preclinical; used to elucidate SIK function in gluconeogenesis and other pathways [4].

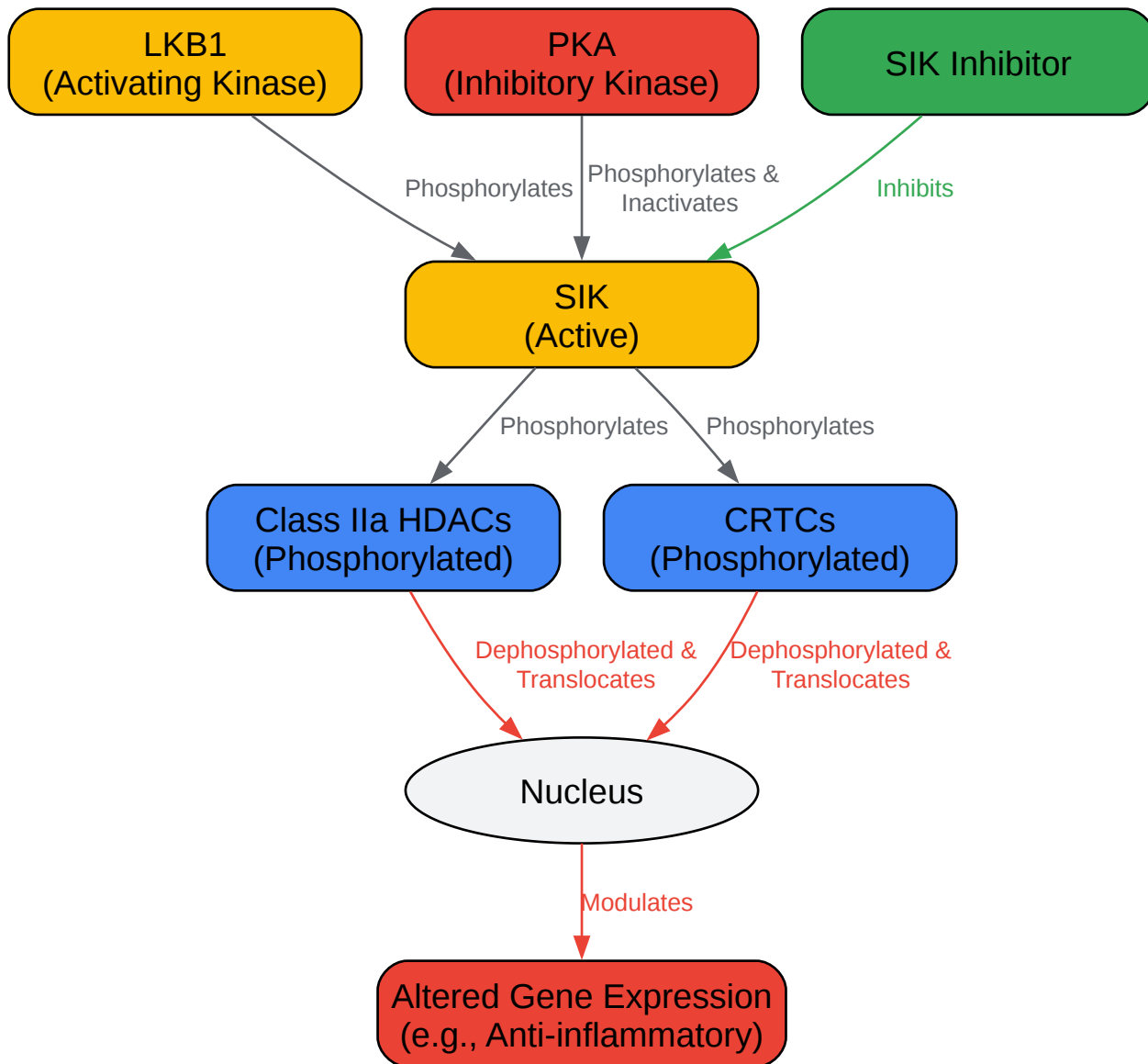
Inhibitor Name	Key Characteristics & Isoform Potency (IC ₅₀)	Primary Therapeutic Area	Development Status / Key Findings
YTH-39f / MRT-14b / MRT-3 [5]	Several inhibitors with distinct chemical scaffolds and varying selectivity profiles.	Cancer	Preclinical; demonstrated anticancer effects in models of ovarian cancer, AML, and breast cancer [5].

Structural Insights and Mechanisms of Action

Recent structural biology studies have significantly advanced the understanding of how SIK inhibitors work.

- **SIK3 Crystal Structures:** Researchers have solved the crystal structures of SIK3 in complex with several inhibitors, including **HG-9-91-01** [3]. These structures reveal SIK3 in an active conformation and detail the specific atomic-level interactions (hydrogen bonds, hydrophobic contacts) that are critical for high-affinity binding.
- **Selectivity Determinants:** The structural data help explain the basis for kinase selectivity. For instance, the conformation of a specific "gatekeeper" loop and other unique residues in the ATP-binding pocket of SIK isoforms are key factors that inhibitors can exploit to achieve selectivity over other kinases [3].
- **Mechanism of Inhibition:** SIK inhibitors typically function by binding to the kinase's ATP-binding pocket, preventing phosphorylation and activation of downstream substrates. The primary well-characterized substrates of SIKs are **Class IIa histone deacetylases (HDAC4, 5, 7, 9)** and **CREB-regulated transcriptional coactivators (CRTCs)** [6] [7]. Inhibiting SIKs leads to the dephosphorylation and nuclear translocation of these substrates, altering gene expression programs related to inflammation, metabolism, and cell growth.

The following diagram illustrates the core signaling pathway modulated by SIK inhibitors.



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Figure 1: Core signaling pathway of SIK inhibition. SIK activity is regulated by upstream kinases LKB1 (activator) and PKA (inhibitor). Active SIK phosphorylates and sequesters HDACs and CRTCs in the cytoplasm. SIK inhibitors block this phosphorylation, leading to nuclear translocation of HDACs and CRTCs, which subsequently alters gene expression [6] [7].

Suggestions for Further Research

Since specific data on "**SIKs-IN-1**" is not available in the public search results, you may need to take the following steps to find more targeted information:

- **Consult Specialized Databases:** Search chemical and patent databases (such as PubChem, ChemSpider, Google Patents, and USPTO) using "**SIKs-IN-1**" as the precise keyword. This compound is likely referenced in a patent or a commercial chemical catalog.
- **Review the Primary Literature:** The most detailed experimental protocols for SIK inhibitor discovery—covering **high-throughput screening (HTS), structure-activity relationship (SAR) studies, kinome-wide selectivity profiling, and pharmacokinetic/ pharmacodynamic (PK/PD) assessments**—are described in the primary research articles. The paper on **GLPG3312** is an excellent example of a comprehensive discovery campaign [1].
- **Explore Related Fields:** The search results indicate that SIK inhibitors are being investigated for **inflammatory diseases, cancer, metabolic disorders, and even HIV latency reversal** [5] [8]. Research in these adjacent fields may provide valuable insights and methodologies.

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To cite this document: Smolecule. [SIKs-IN-1 salt inducible kinase inhibitor discovery]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12869219#siks-in-1-salt-inducible-kinase-inhibitor-discovery>]

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